1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C16H22O2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-tert-butylbenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid
- 1-(4-Ethylphenyl)cyclopentane-1-carboxylic acid
- 1-(4-Isopropylphenyl)cyclopentane-1-carboxylic acid
Uniqueness
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-15(2,3)12-6-8-13(9-7-12)16(14(17)18)10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZGYIVRHNPBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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